2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one is a complex organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiazaphosphol ring system, which is a rare and intriguing structural motif in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one typically involves the condensation of 2-aminobenzenethiol with phenylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where nucleophiles like amines or alcohols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, in the presence of a base like triethylamine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Phosphoramidates, phosphorates
Scientific Research Applications
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphorus atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, its aromatic structure allows for π-π interactions with other aromatic systems, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylsulfanyl-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one
- 2-Phenoxy-2,3-dihydro-1H-indane-1,3-dione
Uniqueness
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one is unique due to its benzothiazaphosphol ring system, which is not commonly found in other compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64672-10-2 |
---|---|
Molecular Formula |
C12H10NO2PS |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-phenoxy-3H-1,3,2λ5-benzothiazaphosphole 2-oxide |
InChI |
InChI=1S/C12H10NO2PS/c14-16(15-10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)17-16/h1-9H,(H,13,14) |
InChI Key |
PVHQOHMQXKSVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP2(=O)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.